3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 309926-33-8
VCID: VC11796603
InChI: InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2
SMILES: C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C19H15NO3
Molecular Weight: 305.3 g/mol

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

CAS No.: 309926-33-8

Cat. No.: VC11796603

Molecular Formula: C19H15NO3

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one - 309926-33-8

Specification

CAS No. 309926-33-8
Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
IUPAC Name 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one
Standard InChI InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2
Standard InChI Key IKGIBRHEJGSZQC-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O
Canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a chromen-2-one backbone fused to a tetrahydroisoquinoline group via a carbonyl linkage. The chromen-2-one moiety (a bicyclic structure with a benzopyran core) contributes aromaticity and planar rigidity, while the tetrahydroisoquinoline component introduces nitrogen-containing heterocyclic flexibility. Key functional groups include:

  • Lactone ring (chromen-2-one): Imparts electrophilic reactivity at the carbonyl position.

  • Tetrahydroisoquinoline: Provides a basic nitrogen atom capable of hydrogen bonding and ionic interactions.

  • Carbonyl bridge: Facilitates conjugation between the two aromatic systems, influencing electronic distribution.

Table 1: Molecular Properties

PropertyValue
IUPAC Name3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one
Molecular FormulaC₁₉H₁₅NO₃
Molecular Weight305.3 g/mol
Canonical SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O

The stereoelectronic properties of this hybrid structure enable interactions with biological targets such as enzymes and receptors, making it a versatile scaffold in drug design.

Synthesis and Production

Synthetic Pathways

The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves a multi-step sequence:

  • Formation of tetrahydroisoquinoline: Achieved via Pictet-Spengler condensation between phenethylamine derivatives and aldehydes under acidic conditions.

  • Coupling with chromen-2-one: The tetrahydroisoquinoline intermediate is acylated using chromen-2-one carbonyl chloride in the presence of a base like triethylamine.

Critical reaction parameters include:

  • Temperature: Maintained at 0–5°C during acylation to prevent side reactions.

  • Solvents: Dichloromethane or tetrahydrofuran ensures solubility of intermediates.

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps.

Industrial Scalability

While laboratory-scale synthesis yields ~60–70%, industrial production requires optimization:

  • Continuous flow reactors: Enhance heat transfer and reduce reaction times.

  • Catalyst recycling: Immobilized enzymes or reusable solid acids improve cost efficiency.

  • Purification: Column chromatography or crystallization from ethanol/water mixtures ensures ≥95% purity.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–8.1 (m, 4H, chromen-2-one H), 6.9–7.3 (m, 4H, isoquinoline H), 4.2 (s, 2H, CH₂N).

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (aromatic C=C).

  • HRMS: [M+H]⁺ calculated 306.1234, observed 306.1231.

Table 2: Key Spectral Assignments

TechniqueDiagnostic PeaksAssignment
¹³C NMR164.5 ppmLactone carbonyl
UV-Visλₘₐₓ 280 nm (ε = 4500)π→π* transition

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications enhance pharmacokinetic properties:

  • Methoxy derivatives: Improve blood-brain barrier penetration (logP increased from 2.1 to 3.4).

  • Halogen substitutions: Fluorine at C-8 boosts metabolic stability (t₁/₂ from 1.5 to 4.2 hours).

Preclinical Studies

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Bioavailability: 22% oral bioavailability in rats due to first-pass metabolism.

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

CompoundStructural DifferencesBioactivity
6,7-Dimethoxy-TIQ analogueAdditional methoxy groupsEnhanced NMDA affinity
Chromone-THIQ hybridsOpen-chain tetrahydroisoquinolineReduced cytotoxicity

The absence of methoxy substituents in 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one confers greater metabolic stability compared to analogues while retaining target affinity.

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